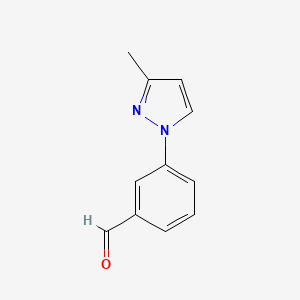
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with a methyl group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with benzaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. For example, sodium acetate can be used as a catalyst to facilitate the reaction at room temperature .
Analyse Des Réactions Chimiques
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid or halogens. .
Applications De Recherche Scientifique
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: Some pyrazole derivatives are being investigated for their potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands for metal complexes
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to inhibit certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. In some cases, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
2-(1H-Pyrazol-1-yl)benzaldehyde: This compound lacks the methyl group on the pyrazole ring, which can affect its chemical properties and applications.
4-(1H-Pyrazol-1-yl)benzaldehyde:
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
3-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-5-6-13(12-9)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
Clé InChI |
UOKCKGBTQQCOBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
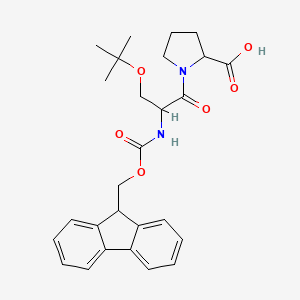
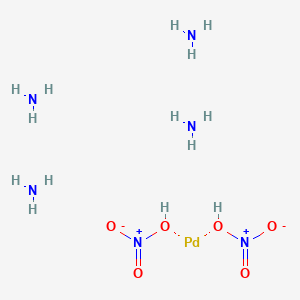
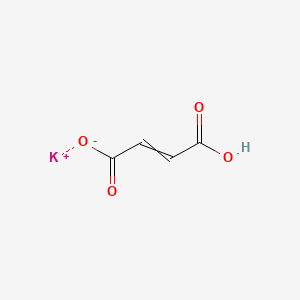
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
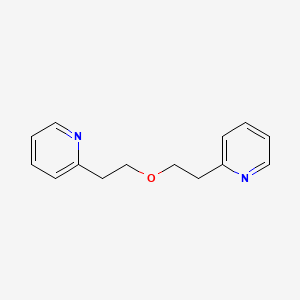
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
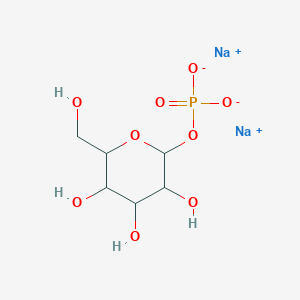
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
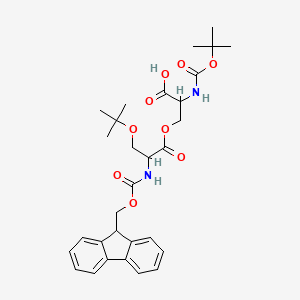
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
